molecular formula C10H17NO2 B3040353 Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate CAS No. 192436-84-3

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Cat. No.: B3040353
CAS No.: 192436-84-3
M. Wt: 183.25 g/mol
InChI Key: OITFEJDUSSGRIH-CIUDSAMLSA-N
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Description

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. It is known for its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its octahydroindole core, which is a saturated bicyclic structure, and a carboxylate ester functional group.

Biochemical Analysis

Biochemical Properties

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate plays a vital role in biochemical reactions, particularly as an intermediate in the synthesis of certain pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The compound’s interaction with enzymes such as oxazolidinone involves diastereoselective α-alkylation, leading to the formation of enantiopure α-tetrasubstituted derivatives . These interactions are crucial for the compound’s role in biochemical pathways and its effectiveness in pharmaceutical applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of the angiotensin-converting enzyme, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure. Additionally, the compound’s interaction with oxazolidinone involves diastereoselective α-alkylation, which is crucial for the synthesis of enantiopure derivatives . These molecular interactions are fundamental to the compound’s biochemical properties and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable when stored in a cool, dry place and away from strong oxidizing agents . Over time, its effects on cellular function can be observed through changes in cell signaling pathways, gene expression, and metabolic processes. These temporal effects are essential for understanding the compound’s long-term impact on cellular physiology.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxazolidinone, leading to the formation of enantiopure α-tetrasubstituted derivatives . These interactions are essential for the compound’s role in metabolic processes and its effectiveness in pharmaceutical applications. Additionally, the compound’s impact on metabolic flux and metabolite levels is crucial for understanding its role in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate typically involves several key steps:

    Starting Materials: The synthesis begins with 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine.

    Reaction Conditions: These starting materials react in a nonionic polar solvent such as dimethyl formamide or acetonitrile.

    Cyclization: The intermediate compound is cyclized in boiling hydrochloric acid solution.

    Hydrogenation: The cyclized compound is hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid.

    Purification: The final product is obtained by filtering, concentrating, and recrystallizing.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, simplicity, and cost-effectiveness. Key steps include the use of large-scale reactors for the cyclization and hydrogenation processes, as well as advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its importance in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

methyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITFEJDUSSGRIH-CIUDSAMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215596
Record name Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192436-84-3
Record name Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192436-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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